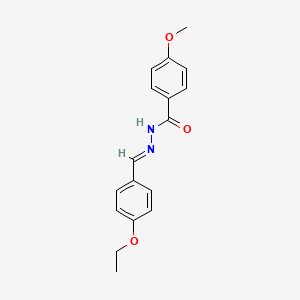

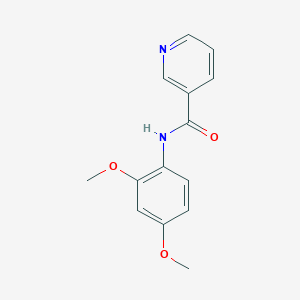

![molecular formula C18H28N6O2 B5571555 2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571555.png)

2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of diazaspiro[5.5]undecane derivatives involves base-promoted double Michael addition reactions, as demonstrated in the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization (Islam et al., 2017). This method is highly efficient, yielding diazaspiro[5.5]undecane derivatives with excellent yields.

Molecular Structure Analysis

- The molecular structure of related compounds like 3,9-Bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane reveals a spiro-annulated structure with twofold symmetry, formed by two equal push-pull ethylene units (Zhou et al., 2001). This structure includes electron donors and acceptors, resulting in strong intermolecular interactions.

Chemical Reactions and Properties

- In a related study, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile showed the formation of 7-alkyl-2,4-dioxo-3,7-diazaspiro derivatives, illustrating the reactivity of the azaspiro[5.5]undecane ring system (Khrustaleva et al., 2018).

Physical Properties Analysis

- The crystal structure of compounds in this class often shows that components like the cyclohexanone unit prefer a chair conformation, and the molecules are connected via hydrogen bonding to form extended structures (Yuan et al., 2017).

Chemical Properties Analysis

- The reaction of cyclohexanone with derivatives in this category, such as 2-aminopropene-1,1,3-tricarbonitrile, leads to the formation of compounds like 2,4-diamino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile, indicating the versatility in chemical properties (Kurskova et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

A new methodology for synthesizing diazaspiro[5.5]undecane derivatives was developed, demonstrating the compound's utility in creating various spiro-heterocyclic derivatives. This synthesis leverages the base-promoted [5+1] double Michael addition reaction, yielding products with high efficiency and elucidating their structures via NMR and X-ray crystallography techniques (Islam et al., 2017).

Catalytic Synthesis of Nitrogen-containing Heterocycles

Another study focused on the catalyst-free synthesis of nitrogen-containing spiro heterocycles through a [5+1] double Michael addition reaction. This process efficiently generates 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds, underscoring the compound's versatility in facilitating rapid and high-yield reactions without the need for a catalyst (Aggarwal et al., 2014).

Material Science Applications

In material science, the synthesis of 3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane showcased the compound's potential as an organic molecular electronic material. The study detailed the formation of a spiro-annulated structure with significant intermolecular interactions, hinting at its applications in electronic materials and devices (Zhou et al., 2001).

Anticonvulsant Profiles

Further emphasizing its pharmacological relevance, research on the anticonvulsant profiles of certain diazaspiro[5.5]undecane derivatives revealed their potent anticonvulsant activities. This study not only highlights the compound's importance in medicinal chemistry but also its potential in developing new anticonvulsant drugs (Aboul-Enein et al., 2014).

Eigenschaften

IUPAC Name |

2-(cyclopropylmethyl)-8-[4-(tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O2/c25-16(3-1-10-24-14-19-20-21-24)22-9-2-7-18(12-22)8-6-17(26)23(13-18)11-15-4-5-15/h14-15H,1-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAIVGNXAJYACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CC3CC3)CN(C1)C(=O)CCCN4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

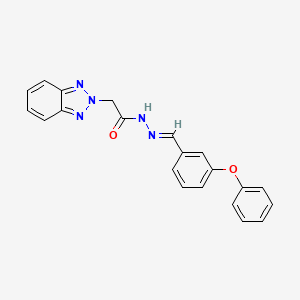

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)

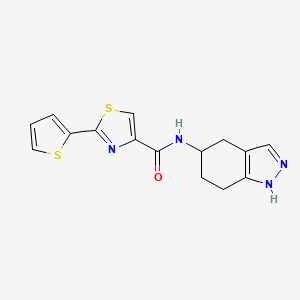

![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

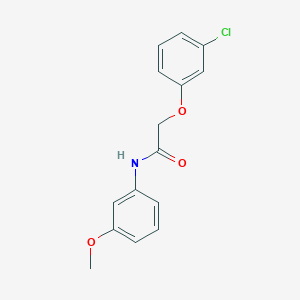

![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)

![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide](/img/structure/B5571495.png)

![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)

![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)

![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)

![4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5571565.png)